molecular formula C13H13N3O B6215802 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile CAS No. 1772727-54-4

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile

Cat. No.: B6215802
CAS No.: 1772727-54-4
M. Wt: 227.3
InChI Key:
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Description

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound with the molecular formula C13H13N3O This compound features a benzonitrile group linked to a pyrazole ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-propyl-1H-pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the benzonitrile and pyrazole moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may find use in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzonitrile
  • 2-[(1-ethyl-1H-pyrazol-4-yl)oxy]benzonitrile
  • 2-[(1-butyl-1H-pyrazol-4-yl)oxy]benzonitrile

Uniqueness

2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is unique due to its specific propyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile involves the reaction of 4-cyanophenol with 1-propyl-1H-pyrazole in the presence of a base to form the intermediate 4-(1-propyl-1H-pyrazol-4-yl)phenol. This intermediate is then reacted with an alkylating agent, such as methyl iodide, to form the final product.", "Starting Materials": [ "4-cyanophenol", "1-propyl-1H-pyrazole", "base", "alkylating agent (e.g. methyl iodide)" ], "Reaction": [ "Step 1: 4-cyanophenol is reacted with 1-propyl-1H-pyrazole in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form the intermediate 4-(1-propyl-1H-pyrazol-4-yl)phenol.", "Step 2: The intermediate 4-(1-propyl-1H-pyrazol-4-yl)phenol is then reacted with an alkylating agent, such as methyl iodide, in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form the final product 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile." ] }

CAS No.

1772727-54-4

Molecular Formula

C13H13N3O

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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